

Crystal Structure Analysis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluorophenyl 2-thienyl ketone

Cat. No.: B022332

[Get Quote](#)

This section details the synthesis, characterization, and crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone.[\[1\]](#)

Experimental Protocols

Synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone[\[1\]](#)

- Reaction Initiation: The precursor, 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one, was combined with 5 mL of dry ethanol and 5 mL of orthophosphoric acid in a round-bottomed flask.
- Heating and Monitoring: The mixture was heated at 80°C for 80 minutes. The reaction's progress was monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (2:8 ratio).
- Work-up and Extraction: Upon completion, the reaction mixture was concentrated using a rotary evaporator. The resulting concentrate was poured into ice-cold water and extracted with ethyl acetate. The organic phase was subsequently dried over anhydrous sodium sulfate (Na₂SO₄).
- Purification and Crystallization: The solvent was removed from the dried organic phase via rotary evaporation. The crude product was purified by silica gel column chromatography, eluting with a 5% ethyl acetate in petroleum ether solution. Single crystals suitable for X-ray

diffraction were obtained by recrystallizing the purified compound from ethanol, which yielded yellow, block-shaped crystals.[1]

Single-Crystal X-ray Diffraction[1]

A suitable single crystal with dimensions of $0.25 \times 0.23 \times 0.21$ mm³ was selected and mounted on a Bruker X8 Proteum diffractometer. Data was collected at 293 K using Mo K α radiation ($\lambda = 0.71073$ Å). The structure was solved by direct methods and refined using a full-matrix least-squares method on F².

Data Presentation

The key crystallographic data and refinement parameters are summarized in the tables below for clear comparison and analysis.

Table 1: Crystal Data and Structure Refinement Parameters[1]

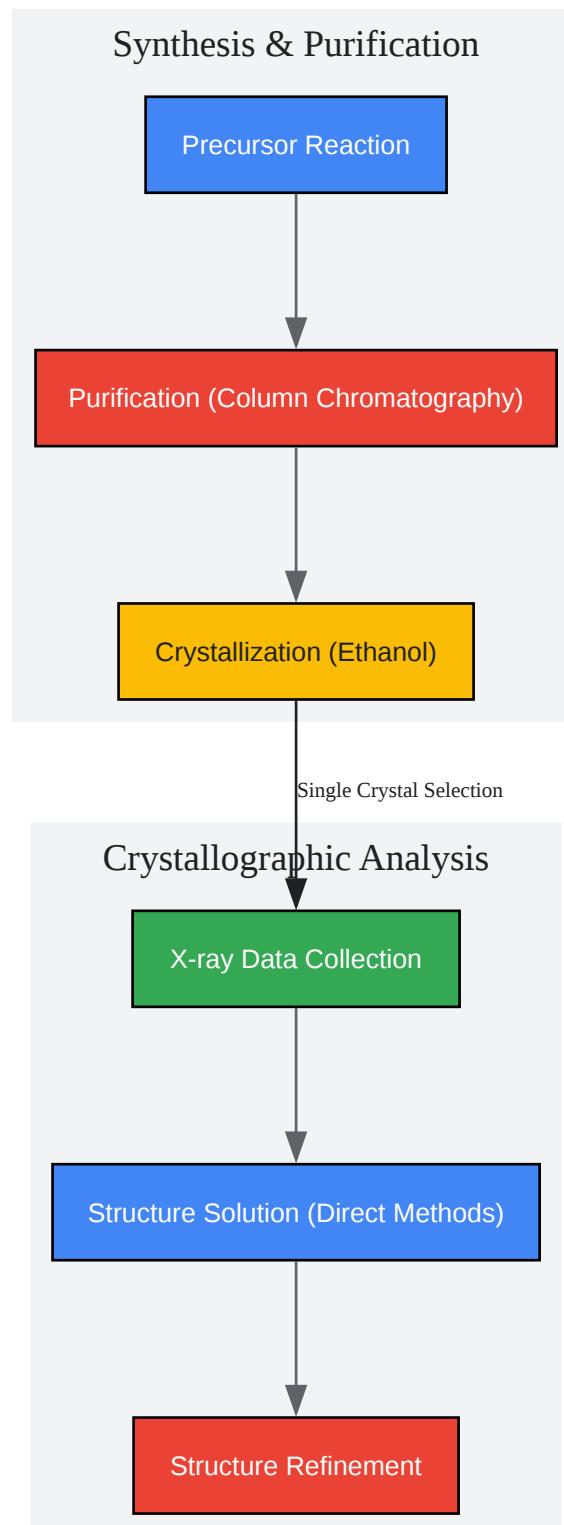
Parameter	Value
Empirical Formula	<chem>C12H9FOS2</chem>
Formula Weight	252.33
Crystal System	Monoclinic
Space Group	P2 ₁
Unit Cell Dimensions	
a (Å)	5.4232(4)
b (Å)	14.1405(6)
c (Å)	7.5318(4)
β (°)	94.198(5)
Volume (Å ³)	576.04(5)
Z	2
Data Collection	
Temperature (K)	293
Radiation Wavelength (Å)	0.71073
θ range for collection (°)	3.07 to 25.03
Refinement Details	
Refinement method	Full-matrix least-squares on F ²
R ₁ [I > 2σ(I)]	0.0337
wR ₂ (all data)	0.0806
Goodness-of-fit on F ²	1.044
CCDC Deposition Number	1542125

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
C1-F1	1.358(3)
C7=O1	1.225(3)
C8-S1	1.765(2)
C11-S1	1.718(2)
C12-S2	1.801(3)
C9-S2	1.743(2)

Table 3: Selected Bond Angles (°)

Angle	Value (°)
C2-C1-C6	116.3(2)
O1-C7-C4	120.5(2)
O1-C7-C8	120.3(2)
C4-C7-C8	119.2(2)
C9-C8-C7	129.4(2)
C11-S1-C8	91.54(10)


Note: Atom numbering is based on the published crystallographic information file (CIF) for CCDC 1542125.

Structural Insights

The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reveals that the fluorophenyl and thiophene rings are not coplanar. The stability of the crystal packing is attributed to intermolecular C–H…O and C–H…F short contacts.[\[1\]](#)

Mandatory Visualization

The following diagram illustrates the logical workflow from the initial synthesis of the compound to the final analysis of its crystal structure.

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to crystallographic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [jstage.jst.go.jp](https://www.jstage.jst.go.jp) [jstage.jst.go.jp]
- To cite this document: BenchChem. [Crystal Structure Analysis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022332#crystal-structure-of-4-fluorophenyl-2-thienyl-ketone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com